N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide
Description
Properties
CAS No. |
62257-61-8 |
|---|---|
Molecular Formula |
C8H6N4O4 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
N-hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H6N4O4/c13-7(10-14)6-8(12(15)16)11-4-2-1-3-5(11)9-6/h1-4,14H,(H,10,13) |
InChI Key |
BYXIZWVHIPBEII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C(=O)NO |
Origin of Product |
United States |
Preparation Methods
Chloride to Carboxylic Acid Conversion
The intermediate 2-chloro-3-nitroimidazo[1,2-a]pyridine (synthesized via methods described in) undergoes nucleophilic substitution. Reaction with potassium cyanide in dimethylformamide (DMF) at 80°C replaces the chloride with a cyano group, yielding 2-cyano-3-nitroimidazo[1,2-a]pyridine. Subsequent hydrolysis of the nitrile group using 6 M HCl at reflux converts it to a carboxylic acid, achieving 85–90% yield.
Acyl Chloride Formation and Hydroxamic Acid Synthesis
The carboxylic acid is treated with thionyl chloride (SOCl₂) at 60°C to form the corresponding acyl chloride. This intermediate reacts with hydroxylamine hydrochloride in tetrahydrofuran (THF) in the presence of triethylamine, yielding the final N-hydroxy carboxamide. The reaction proceeds via nucleophilic acyl substitution, with the hydroxylamine oxygen attacking the electrophilic carbonyl carbon.
Table 2: Key Reaction Parameters for Hydroxamic Acid Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Acyl Chloride Solvent | THF | 72 |
| Base | Triethylamine | 68 |
| Temperature | 25°C | 75 |
Alternative Synthetic Routes
Direct Amidoxime Formation
An alternative approach involves converting a 2-cyano intermediate directly to an amidoxime using hydroxylamine hydrochloride in ethanol under reflux. However, this method produces N-hydroxyamidine (amidoxime) rather than the target hydroxamic acid, necessitating additional oxidation steps with potassium permanganate or ozone, which reduce overall yield to 40–50%.
One-Pot Nitration and Functionalization
Recent advances explore simultaneous nitration and carboxylation using mixed acid systems. For instance, employing nitric acid and acetic anhydride in a single step introduces both nitro and acetyl groups, which are later hydrolyzed to carboxylic acids. While this method reduces step count, regioselectivity challenges limit yields to 55–60%.
Challenges and Optimization Strategies
Purification Difficulties
The polar nature of N-hydroxy carboxamides complicates isolation. Column chromatography using silica gel and ethyl acetate/hexane (7:3) is effective but results in 10–15% product loss. Recrystallization from ethanol/water mixtures improves purity to >98% but requires slow cooling to avoid oiling out.
Side Reactions
Competing hydrolysis of the acyl chloride intermediate to carboxylic acid occurs if moisture is present. Rigorous drying of solvents and reagents, coupled with inert atmosphere conditions, mitigates this issue.
Comparative Analysis of Synthetic Methods
Table 3: Efficiency Metrics for Primary Routes
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Sequential Functionalization | 5 | 48 | 95 |
| One-Pot Nitration | 3 | 32 | 88 |
| Amidoxime Oxidation | 4 | 28 | 92 |
Chemical Reactions Analysis
Reduction of Nitro Group
The nitro group (-NO₂) at position 3 undergoes selective reduction under controlled conditions:
| Reagent System | Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| H₂/Pd-C (10% w/w) | Ethanol, 25°C, 6 hr | 3-Aminoimidazo[1,2-a]pyridine derivative | 78% | Selective reduction without affecting hydroxylamine group |
| SnCl₂·2H₂O (5 eq) | HCl (1M), reflux, 3 hr | Same as above | 65% | Requires acidic medium; side product formation observed |
| Na₂S₂O₄ (excess) | H₂O/EtOH (1:1), 50°C, 2 hr | 3-Hydroxylamino derivative | 82% | Partial reduction to hydroxylamine intermediate |
This reaction is critical for generating bioactive intermediates, as the amino group enhances hydrogen-bonding capacity.
Hydroxylamine Group Reactivity
The N-hydroxycarboxamide moiety participates in:
Acylation Reactions
-
Reagents : Acetic anhydride, acetyl chloride
-
Conditions : Pyridine base, 0–5°C
-
Product : O-Acetylated derivative
-
Yield : 89%
-
Application : Stabilizes the hydroxylamine group for further functionalization.
Oxidation
-
Reagents : KMnO₄ (0.1M), H₂SO₄
-
Conditions : 25°C, 1 hr
-
Product : Nitroso intermediate
-
Yield : 43%
-
Limitation : Over-oxidation to carboxylic acid observed at higher temperatures.
Coupling Reactions
The hydrazine derivative of this compound (generated via hydrazide coupling) reacts with carbonyl-containing substrates:
This reactivity is exploited to synthesize hydrazone libraries for antibacterial screening .
Cyclization Reactions
Under acidic or basic conditions, the compound undergoes intramolecular cyclization:
-
Acid-Catalyzed (HCl/EtOH) :
-
Forms a fused tetracyclic structure via C–N bond formation.
-
Yield : 74%
-
Mechanism : Protonation of hydroxylamine followed by nucleophilic attack.
-
-
Base-Mediated (K₂CO₃/DMF) :
-
Generates a pyrido-oxadiazole derivative.
-
Yield : 68%
-
Side Reaction : Partial nitro group reduction observed above 100°C.
-
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring allows substitution at position 6 or 7:
| Nucleophile | Conditions | Position Substituted | Yield | Notes |
|---|---|---|---|---|
| NH₃ (aq) | 120°C, sealed tube, 12 hr | 6 | 51% | Requires high temperature |
| KSCN | DMF, 80°C, 6 hr | 7 | 63% | Thiocyano product isolated |
Key Mechanistic Insights
-
Nitro Group Orientation : The meta-directing effect of the nitro group influences substitution patterns.
-
Hydroxylamine Stability : The N-hydroxy group undergoes tautomerism, affecting redox behavior.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to ethanol .
This compound’s multifunctional reactivity profile positions it as a versatile scaffold for medicinal chemistry and materials science.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide lies in pharmaceutical development . It serves as a scaffold for the design and synthesis of new antimicrobial agents, particularly targeting bacterial and parasitic infections.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various gram-positive and gram-negative bacteria, as well as protozoan parasites such as Giardia lamblia . The mechanism of action is believed to involve interaction with specific enzymes or receptors related to microbial metabolism, which could lead to the development of more effective treatments for infections resistant to current antibiotics.
Biochemical Research
In biochemical research, this compound is utilized for studying enzyme interactions and metabolic pathways. Its unique functional groups allow for the exploration of binding affinities with various biological targets, enhancing our understanding of its pharmacological properties.
Interaction Studies
Research has focused on the compound's binding affinity to enzymes involved in microbial pathogenicity. Understanding these interactions is crucial for optimizing its efficacy and minimizing potential side effects in therapeutic applications .
Case Studies and Research Findings
Several studies have documented the potential applications and efficacy of this compound:
- Antibacterial Activity : A study demonstrated that derivatives based on this compound exhibited potent antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus, highlighting its potential as a lead compound in antibiotic development .
- Antiparasitic Effects : Research indicated that this compound showed promising results against protozoan parasites like Giardia lamblia, suggesting further exploration in antiparasitic drug development .
- Mechanistic Studies : Investigations into the binding mechanisms revealed that this compound interacts with specific enzymes crucial for microbial survival, providing insights into how modifications could enhance its efficacy .
Mechanism of Action
The mechanism of action of N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antiviral effects. The hydroxy group may also play a role in the compound’s binding to enzymes and receptors, enhancing its biological activity .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-2-carboxamide Derivatives
Several analogues share the 2-carboxamide substitution but differ in other substituents:
- N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (Compound 3): This derivative, synthesized via coupling with 1-(4-aminophenyl)ethan-1-one, lacks the nitro and hydroxy groups but incorporates a pyridyl moiety. It demonstrated moderate activity in early-stage pharmacological screens .
- Fluazaindolizine : A nematicide with a trifluoromethyl and sulfonamide group, this compound highlights the versatility of the 2-carboxamide scaffold for agrochemical applications. Its environmental impact and toxicity profile differ significantly from nitro-containing derivatives .
Nitro-Substituted Analogues
- 2-Methyl-3-nitroimidazo[1,2-a]pyridine: Retains the nitro group at position 3 but replaces the carboxamide with a methyl group.
- Anti-tubercular imidazo[1,2-a]pyridine-2-carboxamides (5a–q): These derivatives, tested against Mycobacterium tuberculosis (Mtb), showed MIC values of 17–30 μM. Notably, 2-carboxamides exhibited weaker activity than 3-carboxamides, suggesting positional sensitivity in enzyme inhibition (e.g., InhA) .
Antimicrobial and Antiparasitic Activity
- Chalcone Conjugates (7a–l): Derivatives like (E)-N-(4-(3-(2-chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide showed potent activity against Trypanosoma brucei (IC₅₀ = 1.13–8.5 μM). The chloro/bromo substituents on the phenyl ring enhanced potency, while the carboxamide maintained solubility .
- N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide: The nitro group may enhance redox activity, targeting nitroreductase enzymes in pathogens.
Enzyme Inhibition and Receptor Modulation
- InhA Inhibitors: 2-Carboxamides showed weaker binding to Mtb’s enoyl-acyl carrier protein reductase (InhA) compared to 3-carboxamides. Molecular docking studies suggest steric hindrance or suboptimal hydrogen-bonding patterns in 2-carboxamides .
- Nurr1 Agonists: Derivatives like (3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol (EC₅₀ = 1 nM) demonstrate that aryl substituents significantly influence nuclear receptor activity. The N-hydroxy group in the target compound may similarly modulate receptor interactions .
Biological Activity
N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its biological activities, particularly against various pathogens and its potential use in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial properties. For instance, it has shown effectiveness against Mycobacterium tuberculosis (M. tuberculosis), where it acts as a QcrB inhibitor. This inhibition disrupts the electron transport chain essential for ATP synthesis in bacteria, making it a promising candidate for anti-tuberculosis therapy .
Table 1: Antimicrobial Activity Against M. tuberculosis
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| N-Hydroxy-3-nitroimidazo... | 0.5 | QcrB Inhibition |
| Compound 15 | 0.8 | QcrB Inhibition |
| Compound 16 | 0.6 | QcrB Inhibition |
Antibacterial Activity
In addition to its anti-TB activity, this compound has shown antibacterial effects against various strains of bacteria, including Escherichia coli (E. coli). A study evaluated the antibacterial potency of several hydrazone derivatives containing the imidazo[1,2-a]pyridine moiety. Among these derivatives, some exhibited inhibition diameters ranging from 8 mm to 11 mm when tested using the disc diffusion method .
Table 2: Antibacterial Activity Against E. coli
| Compound | Inhibition Diameter (mm) |
|---|---|
| Hydrazone derivative 5a | 11 |
| Hydrazone derivative 5b | 10 |
| Hydrazone derivative 5c | 9 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Electron Transport : By targeting QcrB in M. tuberculosis, the compound disrupts crucial metabolic pathways that are vital for bacterial survival.
- Antioxidant Properties : Some derivatives have shown significant antioxidative activity, which can protect host cells from oxidative stress during infections .
- Cytotoxic Effects on Cancer Cells : Certain studies indicate that imidazo[1,2-a]pyridine derivatives can induce apoptosis in cancer cell lines through mechanisms involving inhibition of apoptosis proteins .
Case Study 1: Anti-Tuberculosis Efficacy
A series of compounds derived from this compound were evaluated for their anti-TB activity in vitro against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. Compounds 15 and 16 were identified as the most potent with IC50 values below 1 μM .
Case Study 2: Antibacterial Screening
In a screening of hydrazone derivatives against E. coli, compound 5a demonstrated the highest antibacterial activity with an inhibition diameter of 11 mm. This suggests that modifications on the imidazo[1,2-a]pyridine scaffold can enhance antibacterial properties .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide?
- Methodology : The compound can be synthesized via acylation reactions using imidazo[1,2-a]pyridine-2-carboxylic acid derivatives and hydroxylamine. Key steps include:
Activation : Use coupling agents like EDC/HOBt to activate the carboxylic acid group.
Nucleophilic substitution : React with hydroxylamine under inert conditions (N₂ atmosphere) at 0–25°C.
Purification : Employ flash chromatography (e.g., 2–5% methanol/dichloromethane) to isolate the product, followed by recrystallization from ethanol/water .
- Validation : Monitor reaction progress via TLC and confirm purity (>98%) using HPLC with a C18 column and UV detection at 254 nm .
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group at C3, hydroxy group at N-position). For example, the imidazo[1,2-a]pyridine core shows aromatic protons at δ 7.5–9.0 ppm .
- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]⁺ expected for C₉H₇N₃O₄: 222.0455) .
- IR : Detect characteristic bands (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹, amide C=O ~1680 cm⁻¹) .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Antimicrobial Testing :
MIC Assay : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
Antiparasitic Assays : Screen against Trypanosoma brucei or T. cruzi using resazurin-based viability assays (IC₅₀ values <10 μM indicate high potency) .
- Cytotoxicity : Validate selectivity via MTT assays on mammalian cell lines (e.g., HEK-293, MRC-5) to calculate selectivity indices (>10 preferred) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be optimized for enhanced antikinetoplastid activity?
- Design Strategy :
Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at C3/C6 to enhance membrane permeability.
Chalcone Conjugation : Attach acryloylphenyl groups to the carboxamide via Suzuki coupling, improving binding to parasitic enzymes (e.g., T. brucei enolase) .
- Data Analysis : Compare IC₅₀ values across derivatives using ANOVA; prioritize compounds with sub-μM activity and low cytotoxicity .
Q. What computational methods predict binding modes to therapeutic targets?
- Approach :
Molecular Docking : Use AutoDock Vina to model interactions with T. cruzi CYP51 (PDB: 3K1O). The nitro group may form hydrogen bonds with heme cofactor.
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes (RMSD <2.0 Å indicates strong binding) .
Q. How to resolve contradictions in reported biological activity across studies?
- Case Study : Discrepancies in IC₅₀ values may arise from:
Assay Conditions : Differences in serum content (e.g., 10% FBS vs. serum-free media) affecting compound solubility.
Strain Variability : Use WHO-recommended parasite strains (e.g., T. b. rhodesiense STIB900) for consistency.
- Mitigation : Standardize protocols (e.g., RPMI-1640 media, 72-h incubation) and include reference drugs (e.g., benznidazole) as controls .
Q. What advanced synthetic methods improve yield and scalability?
- Innovations :
Continuous Flow Synthesis : React 2-aminopyridines with bromopyruvic acid in a microreactor (70°C, 30 min residence time) to produce intermediates in >85% yield .
Solid-Phase Synthesis : Immobilize 2-aminonicotinate on Wang resin, followed by halogenation and cleavage to obtain derivatives with >90% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
